4,5-dimethyl-1H-pyrrole-3-carboxylic acid
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Overview
Description
4,5-Dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by two methyl groups at positions 4 and 5 and a carboxylic acid group at position 3 on the pyrrole ring. It is a significant intermediate in organic synthesis and has various applications in pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves the cyclization of suitable precursors. One common method is the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another approach involves the decarboxylation of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid under solvent-free conditions .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that optimize yield and minimize the use of expensive solvents. The solvent-free decarboxylation process is particularly advantageous for industrial applications due to its cost-effectiveness and reduced reaction time .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under controlled conditions.
Major Products Formed:
Oxidation: Formation of pyrrole-3-carboxylic acid derivatives.
Reduction: Hydrogenated pyrrole derivatives.
Substitution: Halogenated or nitro-substituted pyrrole compounds.
Scientific Research Applications
4,5-Dimethyl-1H-pyrrole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Used in the study of enzyme inhibitors and receptor binding studies.
Industry: Employed in the production of pharmaceuticals, agrochemicals, and dyestuffs.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways . The exact molecular targets and pathways depend on the specific application and the derivative being studied.
Comparison with Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares a similar pyrrole core but differs in its functional groups and biological activity.
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: An intermediate in the synthesis of 4,5-dimethyl-1H-pyrrole-3-carboxylic acid.
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: Another pyrrole derivative with different substituents and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its versatility as an intermediate in various synthetic pathways makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C7H9NO2 |
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Molecular Weight |
139.15 g/mol |
IUPAC Name |
4,5-dimethyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C7H9NO2/c1-4-5(2)8-3-6(4)7(9)10/h3,8H,1-2H3,(H,9,10) |
InChI Key |
SUPKZKJXRCYBSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC=C1C(=O)O)C |
Origin of Product |
United States |
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